![molecular formula C14H20N2O2 B7548850 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide](/img/structure/B7548850.png)
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide, also known as MXE or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a legal alternative to ketamine, but it has since been banned in many countries due to its potential for abuse and harmful effects. MXE is a potent psychoactive substance that affects the central nervous system, and it has been the subject of scientific research in recent years.
Mechanism of Action
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide acts as a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This leads to a dissociative state, where the user feels detached from their surroundings and experiences a distortion of sensory perception. 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide also affects other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate and blood pressure, respiratory depression, and altered levels of neurotransmitters such as dopamine and serotonin. It can also cause hallucinations, dissociation, and other psychological effects. Long-term use of 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has been associated with cognitive impairment, memory loss, and other adverse effects.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has several advantages as a research tool, including its potency, selectivity, and long duration of action. It can be used to study the effects of NMDA receptor antagonism on the brain, and its effects can be compared to those of other dissociative anesthetics such as ketamine. However, 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide also has several limitations, including its potential for abuse and its harmful effects on the brain and body. It is important to use caution when handling and administering 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide in a laboratory setting.
Future Directions
There are several areas of future research that could be explored with 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide, including its potential as a treatment for depression, anxiety, and addiction. It could also be studied further to understand its mechanism of action and its effects on the brain and body. Additionally, research could be conducted to develop safer and more effective analogues of 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide that could be used in clinical settings. Overall, further research is needed to fully understand the potential benefits and risks of 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide and its potential as a therapeutic agent.
Synthesis Methods
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide is synthesized by reacting 3-methoxyphenylacetone with methylamine to form N-methyl-3-methoxyphenylacetone, which is then reacted with cyclohexanone to form N-methyl-3-methoxyphenylcyclohexanone. This compound is then reduced with lithium aluminum hydride to form 4-methoxyphenylcyclohexylamine, which is finally reacted with ethyl chloroformate to form 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide.
Scientific Research Applications
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has been used in scientific research to study its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and other psychiatric disorders. It has also been studied for its potential as an analgesic and as a treatment for addiction to other drugs such as opioids. 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has been shown to have similar effects to ketamine, but with a longer duration of action and a lower risk of side effects such as respiratory depression.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-14(17)16-9-7-12(8-10-16)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVMAZASILCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide |
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